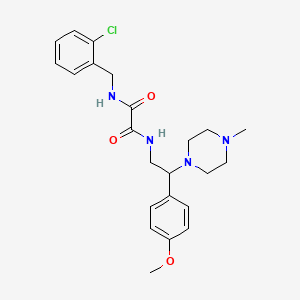

N1-(2-chlorobenzyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Description

N1-(2-Chlorobenzyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by its bifunctional aromatic and heterocyclic substituents.

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29ClN4O3/c1-27-11-13-28(14-12-27)21(17-7-9-19(31-2)10-8-17)16-26-23(30)22(29)25-15-18-5-3-4-6-20(18)24/h3-10,21H,11-16H2,1-2H3,(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMPTXIFPFVHGOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorobenzyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. The general synthetic route may include:

Formation of the Chlorobenzyl Intermediate: This step involves the reaction of 2-chlorobenzyl chloride with a suitable nucleophile to form the chlorobenzyl intermediate.

Preparation of the Methoxyphenyl Intermediate: The methoxyphenyl group is introduced through a reaction involving 4-methoxyphenylboronic acid and a suitable coupling agent.

Formation of the Methylpiperazinyl Intermediate: The methylpiperazinyl group is synthesized by reacting 4-methylpiperazine with an appropriate electrophile.

Coupling Reactions: The final step involves coupling the chlorobenzyl, methoxyphenyl, and methylpiperazinyl intermediates with oxalyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorobenzyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N1-(2-chlorobenzyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-chlorobenzyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

Oxalamides are a versatile class of compounds with applications ranging from flavor chemistry to drug discovery. Below is a detailed comparison of the target compound with its structural analogs, focusing on substituent effects, synthetic yields, and biological activities.

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Key Observations

Substituent Effects on Bioactivity: Halogenated Aryl Groups: The target compound’s 2-chlorobenzyl group mirrors the bromophenyl substitution in Compound 19, which may enhance lipophilicity and receptor affinity. Methoxy vs. Piperazine: Compared to S336 and S5456 (methoxy-rich flavor compounds), the target compound’s 4-methylpiperazine moiety may shift its application from flavor chemistry to CNS-targeted drug discovery, as piperazine derivatives are common in antipsychotics and antidepressants .

Synthetic Feasibility: Compound 21 (83% yield) demonstrates that ethoxy substitutions improve reaction efficiency compared to halogenated analogs like Compound 19 (30% yield).

Enzyme Interactions :

- S5456’s 2,3-dimethoxybenzyl group correlates with moderate CYP3A4 inhibition, while the target compound’s 4-methylpiperazine could influence metabolic stability or off-target effects in vivo .

Biological Activity

N1-(2-chlorobenzyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the oxalamide class and is characterized by the following structural formula:

- Molecular Formula : C26H29ClN4O4

- Molecular Weight : 497.0 g/mol

- Solubility : Soluble in DMSO

- Purity : ≥ 95%

Biological Activities

Research indicates that this compound exhibits various biological activities, which are summarized below:

| Biological Activity | Description |

|---|---|

| Antimicrobial Activity | Significant effects against both Gram-positive and Gram-negative bacteria. It disrupts bacterial cell wall synthesis and inhibits protein synthesis. |

| Antitumor Properties | Inhibits tumor cell proliferation and induces apoptosis in cancer cells through caspase pathway activation. |

| Neurological Effects | Potential neuroprotective properties, modulating neurotransmitter levels, contributing to cognitive enhancement and neuroprotection in neurodegenerative disease models. |

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can interact with various receptors, influencing signaling pathways that regulate cell survival and proliferation.

- Apoptosis Induction : The activation of caspase pathways suggests a mechanism for inducing programmed cell death in cancerous cells.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- A study published in Journal of Medicinal Chemistry demonstrated that derivatives of oxalamide compounds exhibit potent antimicrobial properties against clinical isolates of bacteria, highlighting the potential for developing new antibiotics based on this scaffold .

- Research conducted on the antitumor effects revealed that the compound significantly reduced tumor growth in xenograft models, with a notable increase in apoptosis markers such as cleaved caspases .

- Neuroprotective studies indicated that administration of this compound improved cognitive function in animal models of Alzheimer's disease, suggesting a role in modulating neuroinflammation and oxidative stress .

Comparative Analysis with Similar Compounds

When compared to other oxalamide derivatives, this compound shows unique structural features that contribute to its specific biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N1-(4-chlorobenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide | Lacks methoxy and piperazine groups | Antimicrobial but less potent than target compound |

| N1-(3-fluorobenzyl)-N2-(4-methoxyphenyl)oxalamide | Different halogen substitution | Moderate antitumor activity |

| N1-(2-chlorophenyl)-N2-(3-hydroxypropyl)oxalamide | Hydroxypropyl instead of piperazine | Reduced neuroprotective effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.